1-Methylpiperidin-4-yl 3-fluorobenzoate
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Overview
Description
1-Methylpiperidin-4-yl 3-fluorobenzoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a 3-fluorobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-4-yl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 1-methylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-4-yl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: 1-Methylpiperidin-4-yl 3-fluorobenzyl alcohol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylpiperidin-4-yl 3-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological targets.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl 3-fluorobenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the fluorobenzoate group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various signaling pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpiperidin-4-yl 4-fluorobenzoate
- 1-Methylpiperidin-4-yl 2-fluorobenzoate
- 1-Methylpiperidin-4-yl 3-chlorobenzoate
Uniqueness
1-Methylpiperidin-4-yl 3-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C13H16FNO2 |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 3-fluorobenzoate |
InChI |
InChI=1S/C13H16FNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3 |
InChI Key |
ZFURYJWOGQNUPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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